Norlevorphanol

説明

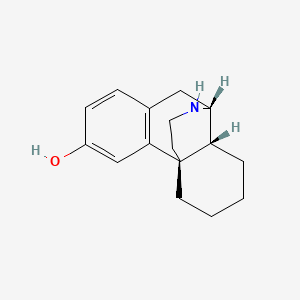

Structure

2D Structure

3D Structure

特性

CAS番号 |

39131-41-4 |

|---|---|

分子式 |

C16H21NO |

分子量 |

243.34 g/mol |

IUPAC名 |

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1 |

InChIキー |

IYNWSQDZXMGGGI-NUEKZKHPSA-N |

SMILES |

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |

異性体SMILES |

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O |

正規SMILES |

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |

関連するCAS |

63732-85-4 (hydrobromide) 53448-65-0 (hydrochloride salt/solvate) |

製品の起源 |

United States |

Foundational & Exploratory

The Synthesis of Norlevorphanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol, chemically known as (-)-3-hydroxymorphinan, is a potent opioid analgesic belonging to the morphinan (B1239233) class of compounds. It is the N-demethylated analog of levorphanol (B1675180), a clinically used opioid agonist. The synthesis of this compound is a topic of significant interest in medicinal chemistry and drug development due to its structural relationship to a range of opioid receptor modulators. This technical guide provides a detailed overview of the primary synthetic pathways to this compound, including key precursors, experimental methodologies, and quantitative data.

Core Synthesis Strategy

The most direct and common method for the preparation of this compound is the N-demethylation of its parent compound, levorphanol. Therefore, a comprehensive understanding of this compound synthesis encompasses two principal stages:

-

Formation of the Morphinan Core: The synthesis of the fundamental tetracyclic morphinan structure, which is the scaffold of levorphanol. The Grewe cyclization is a pivotal reaction in this stage.

-

N-demethylation of Levorphanol: The removal of the N-methyl group from levorphanol to yield this compound.

I. Formation of the Morphinan Core: The Grewe Cyclization

The Grewe cyclization is a powerful acid-catalyzed reaction that constructs the morphinan skeleton from a 1-benzyl-octahydroisoquinoline precursor. This intramolecular electrophilic substitution is a cornerstone in the de novo synthesis of morphinans.

Precursors

The primary precursor for the Grewe cyclization is a suitably substituted 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. For the synthesis of levorphanol, and subsequently this compound, the aromatic ring of the benzyl (B1604629) group is typically substituted with a hydroxyl or a protected hydroxyl group (e.g., a methoxy (B1213986) group) at the meta position relative to the point of attachment to the isoquinoline (B145761) ring.

Experimental Protocol: Grewe Cyclization (General)

The following is a generalized protocol for the Grewe cyclization to form the morphinan core. The specific acid catalyst and reaction conditions can influence the stereochemical outcome and yield.

-

Reaction Setup: The 1-benzyl-octahydroisoquinoline precursor is dissolved in an appropriate solvent.

-

Acid Catalysis: A strong acid is added to the solution. Common acids used include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids such as aluminum bromide (AlBr₃). The choice of acid can impact the ratio of morphinan to isomorphinan isomers.[1]

-

Heating: The reaction mixture is heated to promote the intramolecular cyclization. Reaction temperatures can range from ambient to elevated temperatures depending on the substrate and acid catalyst.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent and purified, typically by chromatography, to isolate the desired morphinan product.

II. N-Demethylation of Levorphanol

The conversion of levorphanol to this compound is achieved by removing the methyl group from the tertiary amine at the 17-position. Several methods have been developed for the N-demethylation of morphinans and other alkaloids. Two of the most established methods are the von Braun reaction and the use of chloroformate esters.

Method 1: Von Braun N-Demethylation

The von Braun reaction is a classic method for the N-demethylation of tertiary amines using cyanogen (B1215507) bromide (BrCN).[2][3]

-

Reaction with Cyanogen Bromide: Levorphanol is dissolved in an inert aprotic solvent such as chloroform (B151607) or dichloromethane (B109758). Cyanogen bromide is added to the solution, and the mixture is typically stirred at room temperature or gently heated.

-

Formation of the Cyanamide (B42294) Intermediate: The reaction proceeds through a quaternary ammonium (B1175870) intermediate, which then eliminates methyl bromide to form the corresponding N-cyanamide derivative of this compound.

-

Hydrolysis of the Cyanamide: The resulting cyanamide is hydrolyzed to this compound. This can be achieved under acidic (e.g., refluxing with aqueous HCl or H₂SO₄) or basic conditions.[2] The crude cyanamide is often used directly in the hydrolysis step.

-

Purification: The final product, this compound, is isolated and purified by crystallization or chromatography.

Method 2: N-Demethylation using Chloroformate Esters

The use of chloroformate esters provides a more modern and often milder alternative to the von Braun reaction.[3] Alpha-chloroethyl chloroformate (ACE-Cl) is a particularly effective reagent for this transformation.

-

Carbamate (B1207046) Formation: Levorphanol is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile. A proton acceptor, like sodium bicarbonate or potassium carbonate, may be added. α-Chloroethyl chloroformate is then added, and the reaction is stirred, often at room temperature or with gentle heating. This results in the formation of an α-chloroethyl carbamate intermediate.

-

Hydrolysis of the Carbamate: The intermediate carbamate is then hydrolyzed to yield this compound. This is typically achieved by heating the intermediate in methanol.[3]

-

Isolation and Purification: The product, this compound, is then isolated and purified. This method can offer high yields for the N-demethylation of related morphinans.[3]

Quantitative Data

| Reaction Step | Precursor | Reagent(s) | Product | Reported Yield | Reference |

| Grewe Cyclization | 1-(3-methoxybenzyl)-octahydroisoquinoline | H₃PO₄ | 3-methoxy-N-methylmorphinan | Variable | [1] |

| Von Braun N-Demethylation | Codeinone dimethyl ketal | BrCN, then LiAlH₄ | Norcodeinone dimethyl ketal | 75% | [3] |

| Chloroformate N-Demethylation | O-acetyltropine | α-Chloroethyl chloroformate | N-nor-O-acetyltropine | 97% | [3] |

| Chloroformate N-Demethylation | 6-acetylcodeine | α-Chloroethyl chloroformate | N-nor-6-acetylcodeine | 97% | [3] |

Visualization of Synthesis Pathways

Grewe Cyclization Pathway

Caption: Grewe cyclization for the formation of the morphinan core.

N-Demethylation of Levorphanol to this compound

Caption: Key methods for the N-demethylation of levorphanol.

Conclusion

The synthesis of this compound is a well-established process in organic and medicinal chemistry, primarily involving the N-demethylation of levorphanol. The choice of demethylation method, whether the traditional von Braun reaction or the use of modern chloroformate reagents, depends on factors such as desired yield, reaction conditions, and safety considerations. The foundational Grewe cyclization remains a critical step for the de novo construction of the essential morphinan scaffold. This guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers and professionals in the field of drug development.

References

The Core Mechanism of Action of Norlevorphanol: A Technical Guide for Researchers

Disclaimer: This document provides an in-depth analysis of the mechanism of action of Norlevorphanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages extensive data from its close structural analog, levorphanol (B1675180). Levorphanol is the N-methylated form of this compound and shares a virtually identical core pharmacophore, making its pharmacological profile a strong surrogate for understanding the actions of this compound. This approach is taken to provide a comprehensive and technically detailed guide for research and drug development professionals.

Executive Summary

This compound, a morphinan-derived opioid analgesic, exerts its pharmacological effects primarily through its interaction with the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Extensive research on its N-methylated counterpart, levorphanol, reveals a potent, multi-faceted mechanism of action characterized by high-affinity binding to all three opioid receptor subtypes. Functionally, it behaves as a full agonist at µ- and δ-opioid receptors and a partial agonist at the κ-opioid receptor. A key feature of its signaling profile is a pronounced G-protein bias, demonstrating robust activation of G-protein-mediated signaling pathways with minimal recruitment of β-arrestin 2. This biased agonism may contribute to a distinct therapeutic profile, potentially separating analgesic efficacy from certain adverse effects associated with β-arrestin signaling.

Receptor Binding Affinity

This compound, inferred from data on levorphanol, demonstrates high-affinity binding to mu, delta, and kappa opioid receptors. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below. These values indicate a potent interaction with the µ-opioid receptor, followed by the κ- and δ-opioid receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) |

| Mu (µ) Opioid Receptor | Levorphanol | 2.4 ± 0.9 |

| Delta (δ) Opioid Receptor | Levorphanol | 4.2 ± 0.6[1] |

| Kappa (κ) Opioid Receptor | Levorphanol | 2.3 ± 0.3[1] |

Functional Activity at Opioid Receptors

The functional activity of this compound's analogue, levorphanol, has been characterized through various in vitro assays that measure the downstream consequences of receptor activation.

G-Protein Activation ([³⁵S]GTPγS Binding Assays)

[³⁵S]GTPγS binding assays are a direct measure of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR). In these assays, levorphanol has been shown to be a full agonist at the µ- and δ-opioid receptors and a partial agonist at the κ-opioid receptor.

| Receptor Subtype | Ligand | EC₅₀ (nM) | Maximal Response (% of Standard Agonist) |

| Mu (µ) Opioid Receptor (MOR-1) | Levorphanol | 2.5 (1.2, 5.3) | 110% (vs. DAMGO) |

| Delta (δ) Opioid Receptor (DOR-1) | Levorphanol | 10.3 (5.9, 18.2) | 106% (vs. DPDPE) |

| Kappa (κ) Opioid Receptor (KOR-1) | Levorphanol | 12.9 (6.9, 24.1) | 61% (vs. U50,488H) |

Data for levorphanol from Pasternak, G. W., et al. (2020).[2]

β-Arrestin 2 Recruitment

A critical aspect of this compound's mechanism of action, as suggested by studies on levorphanol, is its limited ability to recruit β-arrestin 2. This indicates a G-protein signaling bias, a characteristic sought after in the development of novel analgesics with potentially improved side-effect profiles.

| Receptor Subtype | Ligand | EC₅₀ (nM) | Maximal Response (% of DAMGO) |

| Mu (µ) Opioid Receptor (MOR-1) | Levorphanol | 28 (15.8, 49.6) | 30% |

Data for levorphanol from Pasternak, G. W., et al. (2020).[2]

Signaling Pathways

Upon binding to opioid receptors, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for opioid receptors.

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the mu, delta, or kappa opioid receptor.

-

Radioligand: A tritiated standard ligand with high affinity for the receptor of interest (e.g., [³H]DAMGO for µ-receptors).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like naloxone).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by an agonist.

Methodology:

-

Receptor Source: Membranes from cells stably expressing the opioid receptor of interest.

-

Reagents: [³⁵S]GTPγS, GDP, and assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

Procedure:

-

Incubate cell membranes with varying concentrations of the test agonist (this compound) in the presence of [³⁵S]GTPγS and a fixed concentration of GDP.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound [³⁵S]GTPγS.

-

-

Data Analysis:

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data are plotted as the percentage of maximal stimulation versus the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.

-

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Methodology:

-

Cell Line: A cell line (e.g., CHO-K1) engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Add varying concentrations of the test agonist (this compound).

-

Incubate to allow for receptor activation and β-arrestin 2 recruitment (e.g., 90 minutes at 37°C).

-

Add a detection reagent containing the substrate for the complemented enzyme.

-

-

Data Analysis:

-

Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin 2 recruitment.

-

Plot the signal against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

The mechanism of action of this compound, as elucidated through studies of its close analog levorphanol, is that of a potent, multi-target opioid agonist with a distinct G-protein signaling bias. Its high affinity for µ, δ, and κ opioid receptors, coupled with its robust activation of G-protein signaling and minimal β-arrestin 2 recruitment, suggests a pharmacological profile that may offer therapeutic advantages. For researchers and drug development professionals, understanding this nuanced mechanism is critical for the rational design and development of next-generation analgesics with improved safety and efficacy profiles. Further studies directly characterizing the functional activity and signaling bias of this compound are warranted to fully delineate its therapeutic potential.

References

Norlevorphanol Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol, the levo-isomer of 3-hydroxymorphinan, is an opioid analgesic of the morphinan (B1239233) family. While never commercially marketed, its pharmacological profile as a morphine-like substance warrants a detailed examination of its interaction with opioid receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. Understanding these fundamental interactions is crucial for researchers in pain management, addiction studies, and the development of novel therapeutics.

Disclaimer: Direct quantitative binding affinity data for this compound is scarce in publicly available literature. This compound is the N-demethylated metabolite of levorphanol (B1675180). The data presented herein for the mu, delta, and kappa opioid receptors are for levorphanol, which serves as a close structural and pharmacological proxy.

Data Presentation: Receptor Binding Affinity of Levorphanol

The following table summarizes the equilibrium dissociation constants (Ki) of levorphanol for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The Ki value is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | Reference Compound |

| Mu (µ) Opioid Receptor | Levorphanol | 0.21 ± 0.02 | DAMGO |

| Delta (δ) Opioid Receptor | Levorphanol | 4.2 ± 0.6 | DPDPE |

| Kappa (κ) Opioid Receptor | Levorphanol | 2.3 ± 0.3 | U-50,488H |

Data presented are for Levorphanol, the N-methylated precursor to this compound.

Nociceptin/Orphanin FQ (NOP) Receptor: Extensive literature searches did not yield specific binding affinity data (Ki or IC50 values) for this compound or its parent compound, levorphanol, at the NOP (ORL-1) receptor. Classical opioid ligands are generally known to possess low affinity for the NOP receptor.

Experimental Protocols

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments used to generate the data for opioid compounds like levorphanol.

Radioligand Displacement Assay for Opioid Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., levorphanol) for a specific opioid receptor subtype (mu, delta, or kappa) by measuring its ability to displace a selective radioligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human opioid receptor of interest (e.g., CHO-K1 cells expressing human µ-opioid receptor).

-

Radioligands:

-

For µ-opioid receptor: [³H]-DAMGO (a selective agonist).

-

For δ-opioid receptor: [³H]-DPDPE (a selective agonist).

-

For κ-opioid receptor: [³H]-U-50,488H (a selective agonist).

-

-

Test Compound: this compound or Levorphanol.

-

Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.

-

Assay Setup: The assay is typically performed in a 96-well plate format with the following components added in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of the selective radioligand (typically at or below its Kd value), and the membrane suspension.

-

Non-specific Binding: Assay buffer, the radioligand, a high concentration of naloxone (10 µM), and the membrane suspension.

-

Competitive Binding: Assay buffer, the radioligand, varying concentrations of the test compound (e.g., levorphanol, typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M), and the membrane suspension.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.

Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a competitive radioligand binding assay.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Ligand binding initiates a cascade of intracellular events, broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Norlevorphanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and metabolism of norlevorphanol is limited. This guide synthesizes the available data, primarily derived from studies of its parent compound, levorphanol (B1675180), and general principles of opioid metabolism. Further dedicated research on this compound is required for a complete understanding.

Introduction

This compound, also known as (-)-3-hydroxymorphinan, is the N-demethylated metabolite of the potent opioid analgesic levorphanol. While levorphanol has been studied for its clinical efficacy, the specific pharmacokinetic and metabolic profile of its metabolite, this compound, is not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the known and inferred pharmacokinetic and metabolic properties of this compound, drawing from data on levorphanol and general principles of opioid biotransformation.

This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Levorphanol (Parent Compound)

| Parameter | Value | Species | Route of Administration | Citation |

| Half-life (t½) | 11 - 16 hours | Human | Oral | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Human | Oral | [1] |

| Bioavailability | High (oral to parenteral ratio of 2:1) | Human | Oral | [2] |

| Protein Binding | ~40% | Human | Not specified | [2] |

It is plausible that this compound, as a metabolite, would have a different pharmacokinetic profile from levorphanol. Generally, metabolites are more polar than the parent drug, which can affect their distribution and elimination.

Metabolism

This compound is a product of the Phase I metabolism of levorphanol. Subsequently, this compound itself undergoes Phase II metabolism.

Formation of this compound (Phase I Metabolism of Levorphanol)

This compound is formed through the N-demethylation of levorphanol. A notable characteristic of levorphanol's metabolism is that it does not appear to involve the cytochrome P450 (CYP450) enzyme system, which is a major pathway for the metabolism of many other opioids.[3][4] The specific enzyme responsible for the N-demethylation of levorphanol has not been definitively identified in the reviewed literature.

Metabolism of this compound (Phase II)

Once formed, this compound is further metabolized through Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion from the body. The primary conjugate metabolites of this compound that have been identified are:

The formation of these conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Metabolic Pathways

The following diagram illustrates the metabolic pathway from levorphanol to this compound and its subsequent conjugation.

References

- 1. Levorphanol versus methadone use: safety considerations - Haider - Annals of Palliative Medicine [apm.amegroups.org]

- 2. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Levorphanol use: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Norlevorphanol in Animal Models: A Technical Guide

Disclaimer: Direct experimental data on the in vivo effects of Norlevorphanol is limited in publicly available scientific literature. This guide provides a comprehensive overview of its anticipated effects based on the well-documented pharmacology of its parent compound, Levorphanol (B1675180), and the general understanding of morphinan-class opioids. The experimental protocols described are standard methodologies for assessing the in vivo effects of opioids and are presented as a predictive framework for future research on this compound.

Introduction

This compound is an opioid analgesic of the morphinan (B1239233) family, known to possess morphine-like pharmacological properties[1]. As the N-demethylated metabolite of Levorphanol, its activity is of significant interest to researchers in pain management and opioid pharmacology. Levorphanol exhibits a complex pharmacological profile, acting as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake[2][3]. It is anticipated that this compound shares a significant portion of this pharmacological profile, particularly its opioid receptor activity.

This technical guide summarizes the expected in vivo effects of this compound in animal models, provides detailed experimental protocols for their assessment, and illustrates the underlying signaling pathways.

Predicted In Vivo Effects of this compound

Based on the pharmacology of Levorphanol and other morphinan opioids, this compound is expected to produce a range of dose-dependent effects in animal models. These include analgesia, respiratory depression, and behavioral changes associated with opioid receptor activation.

Analgesic Effects

This compound is predicted to be a potent analgesic. The analgesic properties of its parent compound, Levorphanol, are well-established and mediated primarily through its agonist activity at opioid receptors.

Table 1: Predicted Analgesic Effects of this compound in Rodent Models

| Assay | Animal Model | Predicted Outcome | Relevant Opioid Receptors |

| Hot Plate Test | Mouse, Rat | Increased latency to paw lick or jump | µ, κ |

| Tail Flick Test | Mouse, Rat | Increased latency to tail withdrawal | µ, δ |

| Acetic Acid Writhing Test | Mouse | Reduction in the number of writhes | µ, κ, δ |

| Formalin Test | Mouse, Rat | Reduction in paw licking time in both early and late phases | µ, δ |

Respiratory Effects

A significant and potentially life-threatening side effect of opioid analgesics is respiratory depression. This effect is primarily mediated by the activation of µ-opioid receptors in the brainstem respiratory centers. Given its presumed morphine-like properties, this compound is expected to induce respiratory depression.

Table 2: Predicted Respiratory Effects of this compound in Rodent Models

| Assay | Animal Model | Predicted Outcome | Primary Opioid Receptor |

| Whole-Body Plethysmography | Mouse, Rat | Decrease in respiratory rate (frequency) and minute volume | µ |

| Blood Gas Analysis | Rat, Rabbit | Decrease in arterial pO2, increase in arterial pCO2 | µ |

Behavioral Effects

Opioids induce a range of behavioral effects, including sedation, euphoria (reward), and dysphoria. The rewarding effects of opioids are a key factor in their abuse potential and can be assessed in animal models using conditioned place preference assays.

Table 3: Predicted Behavioral Effects of this compound in Rodent Models

| Assay | Animal Model | Predicted Outcome | Relevant Opioid Receptors |

| Conditioned Place Preference (CPP) | Mouse, Rat | Preference for the drug-paired chamber | µ, δ |

| Locomotor Activity | Mouse, Rat | Biphasic effect: low doses may increase activity, high doses may decrease activity (sedation) | µ, κ |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo effects of this compound.

Hot Plate Test for Thermal Analgesia

Objective: To assess the central analgesic activity of this compound against a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Animal observation chambers.

-

Test substance (this compound) and vehicle control.

-

Positive control (e.g., morphine).

-

Syringes and needles for administration.

-

Timer.

Procedure:

-

Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C)[4].

-

Habituate the animals (e.g., mice) to the testing room for at least 30 minutes before the experiment.

-

Determine the baseline latency for each animal by placing it on the hot plate and starting the timer. The latency is the time taken for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping[5]. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage[6][7].

-

Administer this compound, vehicle, or the positive control via the desired route (e.g., intraperitoneal, subcutaneous).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency[4].

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Whole-Body Plethysmography for Respiratory Depression

Objective: To measure the effects of this compound on respiratory function in conscious, unrestrained animals.

Materials:

-

Whole-body plethysmography system with chambers, transducers, and data acquisition software.

-

Test substance (this compound) and vehicle control.

-

Syringes and needles for administration.

Procedure:

-

Calibrate the plethysmography system according to the manufacturer's instructions.

-

Acclimatize the animals (e.g., rats) to the plethysmography chambers for a defined period (e.g., 30-60 minutes) on several days prior to the experiment to minimize stress-induced respiratory changes[8].

-

On the test day, place the animal in the chamber and allow for a stabilization period.

-

Record baseline respiratory parameters, including respiratory rate (frequency), tidal volume, and minute volume, for a set duration (e.g., 15-30 minutes)[8].

-

Administer this compound or vehicle.

-

Immediately place the animal back into the chamber and continuously record respiratory parameters for a specified period (e.g., 60-120 minutes)[9].

-

Analyze the data by comparing the post-administration respiratory parameters to the baseline values.

Conditioned Place Preference (CPP) for Rewarding Effects

Objective: To assess the rewarding or aversive properties of this compound.

Materials:

-

Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and tactile cues).

-

Test substance (this compound) and vehicle control.

-

Syringes and needles for administration.

-

Video tracking software for automated data collection.

Procedure:

-

Pre-conditioning (Baseline Preference): On day 1, place the animal (e.g., mouse) in the central compartment and allow it to freely explore all compartments for a set time (e.g., 15-20 minutes). Record the time spent in each compartment to determine any initial bias[10][11].

-

Conditioning: This phase typically occurs over several days (e.g., 4-8 days).

-

On drug conditioning days, administer this compound and confine the animal to one of the compartments for a specified duration (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

-

-

Post-conditioning (Test): On the test day, the animal is drug-free. Place it in the central compartment and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase.

-

Record the time spent in each compartment. An increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathway

This compound is expected to exert its effects by binding to and activating G-protein coupled opioid receptors. The canonical signaling pathway is depicted below.

Caption: Canonical G-protein coupled opioid receptor signaling pathway.

Experimental Workflow for In Vivo Assessment

The following diagram illustrates a logical workflow for the comprehensive in vivo evaluation of this compound in an animal model.

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

While direct experimental evidence for the in vivo effects of this compound is not extensively documented, its chemical relationship to Levorphanol and its classification as a morphine-like substance provide a strong basis for predicting its pharmacological profile. It is anticipated that this compound will exhibit potent analgesic properties, accompanied by the characteristic opioid side effects of respiratory depression and abuse potential. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic investigation of this compound's in vivo effects, which will be crucial for a comprehensive understanding of its therapeutic potential and safety profile. Further research is warranted to empirically validate these predictions and to elucidate the specific contributions of this compound to the overall pharmacology of its parent compound, Levorphanol.

References

- 1. Preference conditioning produced by opioid active and inactive isomers of levorphanol and morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. jneurosci.org [jneurosci.org]

- 7. mdpi.com [mdpi.com]

- 8. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trace.tennessee.edu [trace.tennessee.edu]

- 10. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Forgotten Opioid: A Technical Guide to the Discovery and History of Norlevorphanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norlevorphanol, the levorotatory isomer of 3-hydroxymorphinan, is a potent opioid analgesic of the morphinan (B1239233) family with a pharmacological profile similar to morphine. Despite its early discovery and synthesis in the 1950s, it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of this compound. It includes a detailed summary of its chemical properties, synthesis, and receptor binding affinities, presented in structured tables for clarity. Furthermore, this document outlines key experimental protocols for its synthesis and pharmacological evaluation and visualizes the primary signaling pathway through which it exerts its effects. This in-depth resource is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this unique and historically significant opioid compound.

Introduction

This compound, chemically known as (-)-3-hydroxymorphinan, is an opioid analgesic belonging to the morphinan class of compounds.[1][2] It is the levo-isomer of the racemic compound 3-hydroxymorphinan.[1] While its dextrorotatory counterpart, dextrorphan, exhibits different pharmacological activities, including NMDA receptor antagonism, this compound possesses classic morphine-like opioid effects.[3][4] Despite its potent analgesic properties, this compound was never introduced into clinical practice.[1] It is currently classified as a Schedule I controlled substance in the United States, signifying a high potential for abuse and no accepted medical use.[1][5] This guide delves into the historical context of its discovery, its chemical and pharmacological characteristics, and the reasons behind its absence from the pharmaceutical market.

Discovery and History

The synthesis of this compound was first reported in the early 1950s by Schnider and Grüssner in 1951 and later by Hellerbach and his colleagues in 1956.[2] This period marked a significant era in opioid research, with many efforts focused on synthesizing novel analgesics with improved therapeutic profiles over existing options like morphine. This compound emerged from this wave of research as a potent opioid agonist. However, for reasons that are not extensively documented but likely related to the concurrent development and marketing of its N-methylated analog, levorphanol (B1675180), this compound did not proceed to clinical development and commercialization.[3][6] Levorphanol (Levo-Dromoran), also a potent opioid agonist, was first described in Germany in 1946 and has been in medical use in the United States since 1953.[3][6] The focus on levorphanol likely overshadowed the development of its N-demethylated parent compound, this compound.

Chemical Properties and Synthesis

This compound is a synthetic morphinan derivative with the chemical formula C16H21NO and a molar mass of 243.34 g/mol .[2][7] Its chemical structure is characterized by the core morphinan skeleton with a hydroxyl group at the 3-position.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (–)-morphinan-3-ol | [1] |

| CAS Number | 1531-12-0 | [2] |

| Molecular Formula | C16H21NO | [2] |

| Molar Mass | 243.34 g/mol | [7] |

| Melting Point | 270-272 °C | [2] |

| Optical Rotation | [a]D21 -42 ±2° (c = 1 in methanol) | [2] |

Synthesis

The synthesis of this compound, as described in the historical literature, involves a multi-step process starting from precursors that can be cyclized to form the characteristic morphinan ring system. A generalized synthetic approach is outlined below.

This is a generalized protocol based on established morphinan synthesis principles. For specific details, refer to the original publications by Schnider and Grüssner (1951) and Hellerbach et al. (1956).

-

Starting Materials: The synthesis typically begins with a substituted octahydroisoquinoline derivative.

-

Cyclization: The key step involves an acid-catalyzed cyclization (the Grewe cyclization) to form the tetracyclic morphinan skeleton. This is often achieved by heating the precursor with a strong acid such as hydrobromic acid or phosphoric acid.

-

Demethylation: If a methoxy-protected phenol (B47542) is used, the methoxy (B1213986) group at the 3-position is cleaved using a demethylating agent like HBr to yield the free hydroxyl group.

-

Purification: The final product, this compound, is isolated and purified by crystallization, often from a mixture of acetone (B3395972) and methanol.[2] The hydrochloride and hydrobromide salts can be prepared by treating the free base with the corresponding acid.[2]

Pharmacological Profile

This compound exhibits a pharmacological profile characteristic of a potent mu-opioid receptor (MOR) agonist, similar to morphine and its N-methylated counterpart, levorphanol.[1][8] Its analgesic and other opioid-like effects are primarily mediated through its interaction with the MOR.

Receptor Binding Affinity

This compound displays high affinity for the mu-opioid receptor. While comprehensive binding data for this compound itself is sparse in modern literature, the affinity of its closely related analog, levorphanol, provides a strong indication of its potent receptor interaction. Levorphanol is known to bind with high affinity to mu, delta, and kappa opioid receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Levorphanol | Mu (µ) | < 1 | [9] |

| Levorphanol | Delta (δ) | Agonist | [6] |

| Levorphanol | Kappa (κ) | Agonist | [6] |

Mechanism of Action and Signaling Pathway

As a mu-opioid receptor agonist, this compound binds to and activates MORs, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system (brain and spinal cord) and in peripheral tissues.[10] The activation of MORs by this compound initiates a cascade of intracellular signaling events.

This is a generalized protocol for determining the binding affinity of a compound like this compound to opioid receptors.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., human MOR) are prepared from cultured cells or animal brain tissue.

-

Radioligand: A radiolabeled opioid ligand with high affinity for the receptor (e.g., [3H]-DAMGO for MOR) is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Rationale for Lack of Market Introduction

The primary reason for this compound never being marketed appears to be the concurrent success and development of its N-methylated derivative, levorphanol.[3][6] Levorphanol itself is a potent analgesic, being 4 to 8 times as potent as morphine, and was successfully introduced into clinical practice.[8] Often in pharmaceutical development, when two closely related compounds with similar pharmacological profiles emerge, the one that demonstrates a more favorable overall profile (including factors like oral bioavailability, duration of action, and side-effect profile) or simply progresses through the development pipeline more quickly, is the one that reaches the market. It is plausible that levorphanol was prioritized by its developers, leaving this compound as a historically interesting but clinically undeveloped compound.

Conclusion

This compound represents an intriguing chapter in the history of opioid analgesic research. As a potent mu-opioid agonist, its discovery in the 1950s was a testament to the synthetic chemistry efforts of the time. However, its journey was curtailed before it could reach clinical application, likely due to the ascendancy of its close relative, levorphanol. For today's researchers, the study of this compound and its history provides valuable insights into the structure-activity relationships of morphinan opioids and the complex factors that influence the trajectory of drug development. This technical guide serves as a consolidated resource to facilitate a deeper understanding of this "forgotten opioid."

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Levorphanol - Wikipedia [en.wikipedia.org]

- 4. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-3-Hydroxymorphinan | C16H21NO | CID 5463854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Levorphanol use: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [medbox.iiab.me]

- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 9. zenodo.org [zenodo.org]

- 10. painphysicianjournal.com [painphysicianjournal.com]

An In-Depth Technical Guide to the Core Properties of Norlevorphanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norlevorphanol, the N-demethylated metabolite of the potent opioid analgesic levorphanol (B1675180), is a morphinan (B1239233) derivative with significant pharmacological interest. As the levo-isomer of 3-hydroxymorphinan, it is classified as a Schedule I narcotic controlled substance in the United States.[1][2] This technical guide provides a comprehensive overview of the known chemical, physical, and pharmacological properties of this compound hydrochloride. Due to the limited availability of direct experimental data for this compound, this document leverages data from its closely related and well-characterized parent compound, levorphanol, to infer its likely pharmacological profile, including its mechanism of action and downstream signaling pathways. This guide also includes detailed experimental protocols relevant to the characterization of opioid compounds and visual diagrams to illustrate key concepts.

Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound, which enhances its solubility in aqueous solutions. The fundamental properties of the hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | (-)-3-Hydroxymorphinan hydrochloride | [3] |

| Molecular Formula | C₁₆H₂₂ClNO | [4] |

| Molecular Weight | 279.80 g/mol | [4] |

| CAS Number | 53448-65-0 | [4] |

| Melting Point | 320 °C (decomposes) | [3] |

| Appearance | Crystals from water | [3] |

| Parent Compound | This compound ((-)-3-Hydroxymorphinan) | [2] |

| Parent Compound CAS | 1531-12-0 | [2] |

| Parent Compound MW | 243.34 g/mol | [2] |

Synthesis

The final step to obtain this compound would typically involve the N-demethylation of levorphanol.

Pharmacological Properties

Direct and comprehensive pharmacological data for this compound is scarce. However, its structural similarity to levorphanol, a well-characterized opioid agonist, allows for informed inferences regarding its activity. Levorphanol exhibits high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors and functions as a G-protein biased agonist.[5][6] It is anticipated that this compound shares these characteristics.

Receptor Binding Affinity

While specific binding affinities (Ki) for this compound are not available, the data for levorphanol provides a strong indication of its likely receptor interaction profile. A lower Ki value indicates a higher binding affinity.[7]

Table 2: Opioid Receptor Binding Affinities of Levorphanol

| Receptor | Ki (nM) |

| Mu (µ) | 0.21 ± 0.02 |

| Delta (δ) | 4.2 ± 0.6 |

| Kappa (κ) | 2.3 ± 0.3 |

| (Data from Pasternak, 2014, as cited in Smith, 2017)[6] |

It is highly probable that this compound also demonstrates high affinity for all three opioid receptors, potentially with some variation in the specific Ki values.

Functional Activity

The functional activity of an opioid agonist is determined by its ability to activate G-protein signaling pathways upon receptor binding. This is often quantified by measuring the stimulation of [³⁵S]GTPγS binding, where EC50 represents the concentration of the agonist that produces 50% of the maximal effect (Emax).[8][9]

Recent studies have highlighted that levorphanol is a G-protein biased agonist, meaning it preferentially activates G-protein signaling over the β-arrestin pathway.[5] This bias is considered a desirable trait for opioid analgesics, as β-arrestin recruitment is associated with some of the adverse effects of opioids, such as respiratory depression.[5]

Table 3: Functional Activity of Levorphanol at Mu-Opioid Receptor Splice Variants

| Splice Variant | [³⁵S]GTPγS Emax (% of DAMGO) | [³⁵S]GTPγS EC50 (nM) | β-arrestin-2 Recruitment Emax (% of DAMGO) | β-arrestin-2 Recruitment EC50 (nM) |

| MOR-1 | ~95% | ~1.0 | ~30% | >100 |

| MOR-1A | >100% | ~0.5 | <15% | >100 |

| MOR-1B1 | ~95% | ~4.0 | <15% | >100 |

| (Data adapted from Pasternak et al., 2020)[5] |

Given that this compound is the N-demethylated form of levorphanol, it is highly likely to also be a G-protein biased agonist at opioid receptors.

Signaling Pathways

The binding of an opioid agonist to its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[10] This, in turn, modulates various downstream effectors, including ion channels, ultimately leading to the analgesic effect.

Another important signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is crucial for receptor desensitization and internalization, but has also been implicated in mediating some of the undesirable side effects of opioids.[5]

Below are diagrams illustrating the G-protein and β-arrestin signaling pathways for opioid receptors.

Caption: G-Protein signaling pathway of this compound.

Caption: β-Arrestin recruitment and signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of opioid compounds. Below are protocols for key in vitro and in vivo assays.

Radioligand Binding Assay (for Ki determination)

This protocol is used to determine the binding affinity of a compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors) and a range of concentrations of the unlabeled test compound (this compound hydrochloride).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This assay measures the ability of an agonist to activate G-proteins.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Steps:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Incubation: Incubate the membranes in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (this compound hydrochloride).

-

Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[5]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Steps:

-

Cell Line: Utilize a cell line engineered to co-express the opioid receptor of interest and a β-arrestin protein fused to a reporter system (e.g., a fragment of β-galactosidase or luciferase).

-

Cell Stimulation: Plate the cells and treat them with a range of concentrations of the agonist (this compound hydrochloride).

-

Signal Detection: Following incubation, add the appropriate substrate for the reporter enzyme. The recruitment of β-arrestin to the receptor brings the enzyme fragments together, reconstituting its activity and generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Measure the signal intensity and plot it against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.[5][11]

Conclusion

This compound hydrochloride is a morphinan-derived opioid with a high potential for potent analgesic activity. While direct experimental data on its pharmacological profile are limited, the extensive characterization of its parent compound, levorphanol, provides a strong basis for inferring its properties. It is highly likely that this compound acts as a high-affinity agonist at mu, delta, and kappa opioid receptors, with a pronounced bias towards G-protein signaling over β-arrestin recruitment. This G-protein bias is a promising characteristic for the development of analgesics with an improved side-effect profile. Further research is warranted to definitively characterize the receptor binding affinities, functional potencies, and in vivo analgesic effects of this compound hydrochloride to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (-)-3-Hydroxymorphinan | C16H21NO | CID 5463854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound hydrochloride | C16H22ClNO | CID 11558208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Explain what is EC50? [synapse.patsnap.com]

- 9. EC50 - Wikipedia [en.wikipedia.org]

- 10. escholarship.org [escholarship.org]

- 11. mdpi.com [mdpi.com]

(-)-3-Hydroxymorphinan: A Technical Whitepaper on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-3-Hydroxymorphinan ((-)-3-HM), an active metabolite of the widely used antitussive dextromethorphan (B48470), has emerged as a compound of significant interest for its potent neuroprotective properties. Unlike its parent compounds and its levorotatory stereoisomer, norlevorphanol, (-)-3-HM exerts its effects without significant activity at opioid receptors or direct antagonism of the NMDA receptor, distinguishing it as a novel therapeutic candidate for neurodegenerative disorders. This document provides a comprehensive overview of the biological activity of (-)-3-Hydroxymorphinan, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its metabolic and signaling pathways.

Introduction

Morphinans are a class of psychoactive compounds that includes both opioid agonists and antagonists, as well as compounds with distinct pharmacological profiles. (-)-3-Hydroxymorphinan is the dextrorotatory metabolite of dextromethorphan and its primary metabolite, dextrorphan (B195859).[1][2] While its levorotatory enantiomer, this compound, is an opioid analgesic, (-)-3-HM lacks significant opioid activity.[3] Instead, its primary therapeutic potential lies in its potent neuroprotective and neurotrophic effects, which are particularly relevant to inflammatory-related neurodegenerative conditions such as Parkinson's disease (PD).[4][5] Research has demonstrated its ability to protect dopaminergic neurons from toxin-induced damage through a dual mechanism involving the modulation of glial cell activity.[5][6] Notably, it achieves this without the neuropsychotoxic side effects, such as dissociation and hallucinations, often associated with other morphinans that act as NMDA receptor antagonists.[3] Despite its promising preclinical profile, the low bioavailability of (-)-3-HM has prompted the development of prodrugs to enhance its therapeutic applicability.[3][4]

Metabolic Pathway

(-)-3-Hydroxymorphinan is not administered directly but is formed in the body through the metabolism of dextromethorphan (DM). The primary metabolic pathways are O-demethylation by the enzyme CYP2D6 to form dextrorphan (DX), and to a lesser extent, N-demethylation by CYP3A4/5 to form 3-methoxymorphinan (3-MM). Both of these primary metabolites are then further demethylated to form the final active compound, (-)-3-hydroxymorphinan.[1][2]

Pharmacodynamics and Mechanism of Action

The primary biological activity of (-)-3-HM is its potent, glia-dependent neuroprotection. This effect is mediated through a dual mechanism that involves both the suppression of neuroinflammation via microglia and the promotion of neurotrophic support via astroglia.

Anti-Inflammatory Effects on Microglia

In the context of neurodegenerative diseases, over-activated microglia release a variety of pro-inflammatory and neurotoxic factors. (-)-3-HM has been shown to inhibit this reactive microgliosis.[1][6] It suppresses the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and reactive oxygen species (ROS) from microglia activated by inflammatory stimuli like lipopolysaccharide (LPS).[5]

Neurotrophic Effects via Astroglia

Receptor Activity Profile

A key feature of (-)-3-HM is its unique receptor activity profile compared to other morphinans.

-

NMDA Receptors: Unlike its precursor dextrorphan, which is a known non-competitive NMDA receptor antagonist, (-)-3-HM does not appear to bind directly to the NMDA receptor.[3][7] Its neuroprotective properties are thought to stem from the inhibition of glutamate (B1630785) release by suppressing presynaptic voltage-dependent Ca2+ entry and protein kinase C activity.[3] This mechanism avoids the psychotomimetic side effects associated with direct NMDA receptor blockade.

-

Opioid Receptors: (-)-3-HM is the dextrorotatory isomer and, as such, does not possess opioid activity.[3] This is in stark contrast to its levorotatory enantiomer, this compound, which is a potent opioid agonist.[3]

-

Sigma (σ) Receptors: While many morphinans, including dextromethorphan, interact with sigma receptors, specific binding data for (-)-3-HM is not extensively detailed in the available literature.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of (-)-3-Hydroxymorphinan and related compounds.

Table 1: Receptor Binding Affinities and Functional Antagonism

| Compound | Receptor/Target | Assay Type | Species | Ki (nM) | ED50 (µM) | Reference(s) |

|---|---|---|---|---|---|---|

| Dextrorphan | NMDA | Neurotoxicity Antagonism | Mouse Cortical Neurons | 13 - 17 | [7] | |

| Levorphanol (B1675180) | NMDA | Neurotoxicity Antagonism | Mouse Cortical Neurons | ~40 | [7] | |

| p-methoxyphenyl-aminocyclorphan | µ-Opioid | Radioligand Binding | 0.026 | [8] | ||

| p-methoxyphenyl-aminocyclorphan | κ-Opioid | Radioligand Binding | 0.03 | [8] | ||

| Dextrorphan | NMDA ([3H]-TCP) | Radioligand Binding | Rat | 460 | [9] | |

| Dextromethorphan | NMDA ([3H]-TCP) | Radioligand Binding | Rat | 3,700 | [9] |

| Dextromethorphan | σ1 | Radioligand Binding | Rat | 460 | |[9] |

Note: Specific binding affinity (Ki) values for (-)-3-Hydroxymorphinan are not well-documented in the provided search results. Data for related compounds are included for context.

Table 2: In Vivo Neuroprotective Efficacy

| Model | Toxin | Compound | Outcome Measure | Efficacy | Reference(s) |

|---|---|---|---|---|---|

| Parkinson's Disease | MPTP | (-)-3-Hydroxymorphinan | Dopamine (B1211576) Neuronal Loss | Restored up to 90% of control | [6] |

| Parkinson's Disease | MPTP | (-)-3-Hydroxymorphinan | Striatal Dopamine Depletion | Restored up to 90% of control | [6] |

| Parkinson's Disease | MPTP | (-)-3-Hydroxymorphinan | Motor Activity Deficits | Most potent of analogs studied |[6] |

Experimental Protocols

In Vitro: Primary Mesencephalic Neuron-Glia Cultures

This assay is used to evaluate neuroprotective and anti-inflammatory effects in a cell culture system that mimics the cellular environment of the midbrain.

-

Protocol:

-

Culture Preparation: Ventral mesencephalic tissues are dissected from embryonic day 14 rats. The tissues are dissociated into single cells and plated onto poly-D-lysine-coated plates. Cultures typically contain approximately 10% dopaminergic neurons, 50% astrocytes, and 10% microglia.

-

Treatment: After 7 days in culture, cells are pre-treated with various concentrations of (-)-3-HM or vehicle for 30 minutes.

-

Induction of Neurotoxicity: Neuroinflammation and toxicity are induced by adding Lipopolysaccharide (LPS) to the culture medium.

-

Endpoint Analysis (7 days post-LPS):

-

Neuroprotection: Assessed by counting the number of tyrosine hydroxylase-immunoreactive (TH+) neurons (a marker for dopaminergic neurons).

-

Anti-inflammatory Activity: Supernatants are collected 24-72 hours post-LPS to measure levels of NO (via Griess reagent), TNF-α (via ELISA), and other inflammatory mediators.

-

Neurotrophic Effects: Reconstitution experiments are performed by adding specific populations of astrocytes or microglia back to neuron-enriched cultures to determine which glial cell type mediates the protective effect.[5]

-

-

In Vivo: MPTP Mouse Model of Parkinson's Disease

This model is a standard for evaluating potential anti-parkinsonian drugs in a living organism.

-

Protocol:

-

Animal Model: Adult C57BL/6 mice are typically used.

-

Toxin Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal injection to selectively destroy dopaminergic neurons in the substantia nigra.

-

Drug Treatment: Mice receive daily injections of (-)-3-HM or vehicle, often beginning shortly before or concurrently with MPTP administration and continuing for several days.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod or open-field test to quantify toxin-induced motor deficits and any therapeutic reversal.

-

Neurochemical and Histological Analysis: At the end of the study, brains are harvested. One hemisphere is used for High-Performance Liquid Chromatography (HPLC) analysis to quantify levels of dopamine and its metabolites in the striatum. The other hemisphere is sectioned and stained for tyrosine hydroxylase (TH) to visualize and count the surviving dopaminergic neurons in the substantia nigra pars compacta.[6]

-

Conclusion

(-)-3-Hydroxymorphinan exhibits a compelling biological activity profile as a potent neuroprotective agent. Its unique, glia-mediated dual mechanism—suppressing microglial neuroinflammation while simultaneously promoting astroglial neurotrophic support—positions it as a promising candidate for treating inflammation-related neurodegenerative disorders like Parkinson's disease. Crucially, its lack of direct NMDA receptor antagonism or opioid receptor activity suggests a favorable safety profile, avoiding the significant side effects that have limited the clinical utility of other morphinan-based compounds. While its poor bioavailability presents a pharmacokinetic challenge, the development of prodrugs may overcome this limitation, paving the way for potential clinical investigation. Further research to fully elucidate its binding targets and downstream signaling pathways will be invaluable for the continued development of this novel therapeutic agent.

References

- 1. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Norlevorphanol: A Comprehensive Technical Guide to its Role as a Metabolite of Levorphanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol (B1675180) is a potent synthetic opioid analgesic with a complex pharmacological profile. Its clinical effects are attributed not only to the parent compound but also to its metabolites. This technical guide provides an in-depth exploration of norlevorphanol, the primary N-demethylated metabolite of levorphanol. Understanding the formation, activity, and detection of this compound is critical for a comprehensive assessment of levorphanol's therapeutic actions and potential side effects. This document details the metabolic pathways, quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug development.

Metabolic Pathway of Levorphanol to this compound

Levorphanol undergoes metabolism in the liver, primarily through two main pathways: glucuronidation and N-demethylation. The focus of this guide is the N-demethylation pathway, which results in the formation of this compound.

The conversion of levorphanol to this compound is a Phase I metabolic reaction. While some sources suggest that levorphanol's metabolism does not significantly involve the cytochrome P450 (CYP) enzyme system, other studies indicate the involvement of specific CYP isozymes in its biotransformation.[1][2][3][4][5] Specifically, CYP3A4 and CYP2D6 have been identified as catalysts in the metabolism of levorphanol.[1] The N-demethylation of levorphanol is a crucial step, as the resulting metabolite, this compound, possesses its own pharmacological activity.[6]

This compound is described as having morphine-like pharmacological properties.[6] This suggests that the clinical effects of levorphanol may be a composite of the actions of both the parent drug and this active metabolite.

Metabolic conversion of Levorphanol to this compound.

Quantitative Data

Precise enzyme kinetics for the N-demethylation of levorphanol to this compound are not extensively reported in the public domain. However, studies have quantified levorphanol and its metabolites in biological samples, providing insights into their relative concentrations following administration.

| Analyte | Matrix | Median Concentration (ng/mL) |

| Levorphanol/Dextrorphan (B195859) | Urine | 1,881 |

| 3-Hydroxymorphinan (this compound) | Urine | 141 |

| Data from a retrospective analysis of urine samples from patients prescribed levorphanol. Note: The analysis did not perform enantiomeric separation to distinguish levorphanol from dextrorphan and this compound from its dextrorotatory enantiomer. |

Pharmacological Profile

Opioid Receptor Binding Affinity

| Receptor | Levorphanol Ki (nM) |

| Mu (µ) | 0.21 ± 0.02 |

| Delta (δ) | 4.2 ± 0.6 |

| Kappa (κ) | 2.3 ± 0.3 |

Functional Activity and Signaling

Levorphanol is a G-protein biased agonist at mu-opioid receptor splice variants, showing robust G-protein activation with minimal β-arrestin2 recruitment.[8][9][10] This signaling profile is associated with a diminished respiratory depression effect compared to morphine.[8][9] The functional activity of this compound at these receptors has not been as extensively characterized, but its "morphine-like" properties suggest it likely functions as a conventional opioid agonist.[6]

Signaling pathway of Levorphanol at the Mu-Opioid Receptor.

Experimental Protocols

In Vitro Metabolism of Levorphanol using Human Liver Microsomes

This protocol is a general guideline for investigating the N-demethylation of levorphanol to this compound using human liver microsomes.

1. Materials:

-

Levorphanol

-

This compound standard

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) for quenching the reaction

-

Internal standard (IS) for LC-MS/MS analysis

2. Incubation Procedure:

-

Prepare a stock solution of levorphanol in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in phosphate buffer.

-

Pre-warm the HLM suspension (typically 0.2-1 mg/mL protein concentration) and the NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the HLM suspension and the levorphanol solution. Pre-incubate for a few minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining levorphanol and the formed this compound.

Experimental workflow for in vitro metabolism of Levorphanol.

Quantification of Levorphanol and this compound in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of levorphanol and this compound in samples such as plasma or urine.

1. Sample Preparation:

-

To a 1 mL aliquot of the biological sample, add an internal standard.

-

Perform protein precipitation by adding a suitable volume of acetonitrile.

-

Vortex and centrifuge the sample.

-

The supernatant can be directly injected, or further purified using solid-phase extraction (SPE) for cleaner samples.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for levorphanol, this compound, and the internal standard are monitored.

-

3. Data Analysis:

-

Quantification is achieved by constructing a calibration curve from standards of known concentrations and comparing the peak area ratios of the analytes to the internal standard in the unknown samples.

Conclusion

This compound is a pharmacologically active metabolite of levorphanol, formed through N-demethylation, a process in which CYP3A4 and CYP2D6 are implicated. Its morphine-like properties suggest a contribution to the overall clinical effects of levorphanol. This technical guide provides a foundational understanding of this compound's role as a metabolite, supported by available quantitative data, pharmacological profiles, and detailed experimental protocols. Further research is warranted to fully elucidate the specific enzyme kinetics of this compound formation and to comprehensively characterize its signaling pathways and pharmacological effects. Such studies will be invaluable for optimizing the therapeutic use of levorphanol and for the development of new analgesics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. ctanesth.com [ctanesth.com]

- 3. mypcnow.org [mypcnow.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Levorphanol: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Norlevorphanol

For Researchers, Scientists, and Drug Development Professionals

Introduction